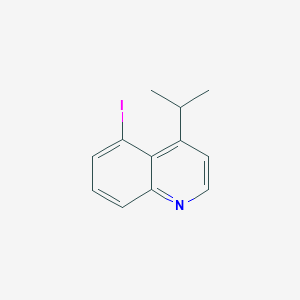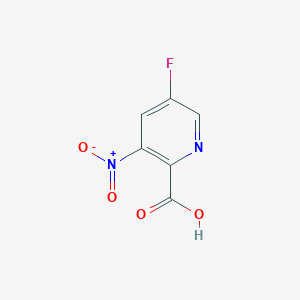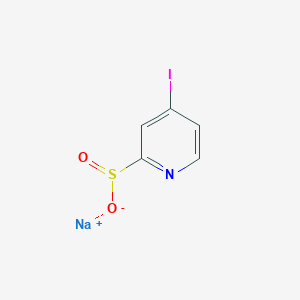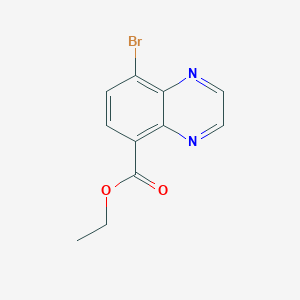
Ethyl 8-bromoquinoxaline-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 8-bromoquinoxaline-5-carboxylate is a chemical compound belonging to the quinoxaline family, which is known for its diverse biological and chemical properties. Quinoxalines are nitrogen-containing heterocyclic compounds that have been extensively studied due to their wide range of applications in medicinal chemistry, agriculture, and material science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 8-bromoquinoxaline-5-carboxylate typically involves the bromination of quinoxaline derivatives. One common method includes the reaction of 8-bromoquinoxaline with ethyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization and chromatography are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 8-bromoquinoxaline-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The quinoxaline ring can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminoquinoxaline derivative, while oxidation might produce a quinoxaline N-oxide .
Aplicaciones Científicas De Investigación
Ethyl 8-bromoquinoxaline-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including antimicrobial and anticancer agents.
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and cellular pathways.
Material Science: The compound is used in the development of organic semiconductors and fluorescent materials.
Mecanismo De Acción
The mechanism of action of ethyl 8-bromoquinoxaline-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The bromine atom and the quinoxaline ring play crucial roles in its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Quinoxaline: The parent compound, lacking the ethyl ester and bromine substituents.
8-Bromoquinoxaline: Similar structure but without the ethyl ester group.
Ethyl Quinoxaline-5-carboxylate: Lacks the bromine substituent.
Uniqueness
Ethyl 8-bromoquinoxaline-5-carboxylate is unique due to the presence of both the bromine atom and the ethyl ester group, which confer distinct chemical reactivity and biological activity. These functional groups allow for versatile modifications and applications in various fields .
Propiedades
Fórmula molecular |
C11H9BrN2O2 |
|---|---|
Peso molecular |
281.10 g/mol |
Nombre IUPAC |
ethyl 8-bromoquinoxaline-5-carboxylate |
InChI |
InChI=1S/C11H9BrN2O2/c1-2-16-11(15)7-3-4-8(12)10-9(7)13-5-6-14-10/h3-6H,2H2,1H3 |
Clave InChI |
KSFBRRXAADLDRN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C2C(=C(C=C1)Br)N=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methyl-2-(methylsulfonyl)benzo[d]thiazole](/img/structure/B13670937.png)
![2-(2-Furyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13670950.png)

![1,8-Dioxaspiro[5.5]undecan-4-ol](/img/structure/B13670961.png)
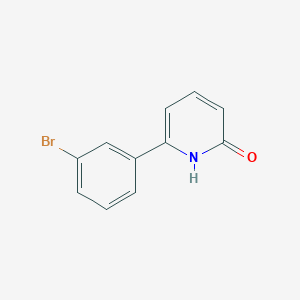


![[1,2,4]Triazolo[4,3-h][1,7]naphthyridine](/img/structure/B13670992.png)
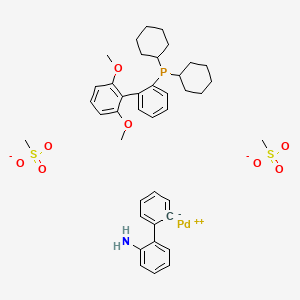
![Ethyl pyrrolo[1,2-a]pyrazine-6-carboxylate](/img/structure/B13670999.png)
![3-Bromo-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile](/img/structure/B13671000.png)
